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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-
Bromobut-1-yne as a versatile building block in the synthesis of pharmaceutical intermediates

and active pharmaceutical ingredients (APIs). Due to the limited specific data available for 1-
Bromobut-1-yne in the current literature, this document focuses on its potential applications in

key organic reactions that are fundamental to pharmaceutical development. The protocols and

data presented are based on established methodologies for analogous 1-bromoalkynes and

serve as a guide for the strategic incorporation of the but-1-yne moiety into complex molecular

architectures.

While 1-Bromobut-1-yne is a valuable reagent, it is important to note that its isomer, 1-bromo-

2-butyne, has more documented applications in pharmaceutical synthesis, notably as an

intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The

reactivity of 1-Bromobut-1-yne, however, opens avenues for the synthesis of a different range

of molecular scaffolds.

Introduction to 1-Bromobut-1-yne
1-Bromobut-1-yne is a haloalkyne with the chemical formula C₄H₅Br. Its structure, featuring a

bromine atom directly attached to a terminal alkyne, makes it a valuable synthon for introducing

an ethyl-substituted acetylene group in various chemical transformations. This functionality is of

significant interest in medicinal chemistry for the construction of rigid linkers, pharmacophores,

and as a precursor to other functional groups.
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Chemical Properties:

Property Value

Molecular Formula C₄H₅Br[1]

Molecular Weight 132.99 g/mol [1]

IUPAC Name 1-bromobut-1-yne[1]

SMILES CCC#CBr[1]

CAS Number 50405-39-5[1]

Key Synthetic Applications in Pharmaceutical
Context
The primary utility of 1-Bromobut-1-yne in pharmaceutical synthesis lies in its ability to

participate in carbon-carbon bond-forming reactions. The electron-withdrawing nature of the

bromine atom and the inherent reactivity of the alkyne moiety allow for its use in several

powerful synthetic transformations.

The Cadiot-Chodkiewicz coupling is a highly efficient method for the synthesis of

unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a

copper(I) salt in the presence of an amine base.[2][3] This reaction is particularly valuable for

creating extended, rigid molecular scaffolds found in some natural products and designed

therapeutic agents. 1-Bromobut-1-yne serves as the electrophilic coupling partner in this

reaction.

General Reaction Scheme:

Representative Data for Cadiot-Chodkiewicz Coupling of 1-Bromoalkynes:
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Terminal
Alkyne (R-
C≡CH)

1-
Bromoalkyne

Product Yield (%) Reference

Phenylacetylene
1-Bromopropyne

(in situ)

1-Phenyl-1,3-

pentadiyne
78 [4]

4-

Methoxyphenyla

cetylene

1-Bromopropyne

(in situ)

1-(4-

Methoxyphenyl)-

1,3-pentadiyne

65 [4]

Cyclohexylacetyl

ene

1-Bromopropyne

(in situ)

1-Cyclohexyl-

1,3-pentadiyne
72 [4]

1-Octyne
1-Bromo-1-

hexyne

5,7-

Tetradecadiyne
85 [5]

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or

vinyl halide, a lesser-known variant can potentially utilize 1-bromoalkynes as the electrophilic

partner.[3][6][7] This reaction, catalyzed by palladium and copper complexes, allows for the

direct connection of the but-1-yne unit to aromatic or vinylic systems, which are prevalent in

pharmaceutical compounds.[3]

General Reaction Scheme:

Standard Sonogashira Reaction

The application of 1-bromoalkynes in Sonogashira-type reactions is less common but

theoretically feasible, providing a route to internal alkynes.

Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes:
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Aryl Halide
Terminal
Alkyne

Catalyst
System

Yield (%) Reference

Iodobenzene Phenylacetylene
PdCl₂(PPh₃)₂/Cu

I/Et₃N
95 [3]

4-

Bromoacetophen

one

Phenylacetylene
Pd(OAc)₂/PPh₃/

CuI/Et₃N
88 [3]

2-Bromopyridine Phenylacetylene
Pd(CF₃COO)₂/P

Ph₃/CuI/Et₃N
92 [8]

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered

heterocyclic rings, which are common motifs in many pharmaceuticals.[9] Alkynes are excellent

dipolarophiles, and the electron-deficient nature of 1-Bromobut-1-yne can enhance its

reactivity in these transformations. A prominent example is the Huisgen cycloaddition with

organic azides to form triazoles.[9][10]

General Reaction Scheme:

Significance in Pharmaceutical Synthesis: The resulting triazole ring is a bioisostere for amide

bonds and can participate in hydrogen bonding and dipole interactions with biological targets.

Experimental Protocols
A common method for the synthesis of 1-bromoalkynes involves the reaction of a terminal

alkyne with a base followed by an electrophilic bromine source.

Materials:

1-Butyne

n-Butyllithium (n-BuLi) in hexanes

Bromine (Br₂) or N-Bromosuccinimide (NBS)

Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether

Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping

funnel, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry

ice/acetone bath.

1-Butyne (1.2 equivalents) is condensed into the flask.

n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the

temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

A solution of bromine (1.0 equivalent) in anhydrous THF is added dropwise, ensuring the

temperature remains below -70 °C. The reaction mixture is stirred for an additional 2 hours at

-78 °C.

The reaction is quenched by the slow addition of saturated aqueous sodium thiosulfate

solution.

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution and brine, then dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by

distillation or column chromatography to afford 1-Bromobut-1-yne.

This protocol is adapted for an air-tolerant procedure using sodium ascorbate as a reductant.[2]
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Materials:

1-Bromobut-1-yne

Terminal alkyne (e.g., Phenylacetylene)

Copper(I) bromide (CuBr)

Sodium ascorbate

n-Butylamine

Ethanol

Procedure:

To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0

equivalent).

Cool the suspension in an ice bath with stirring.

Add a solution of the terminal alkyne (1.2 equivalents) in ethanol, followed by n-butylamine

(1.0 equivalent).

Add a solution of 1-Bromobut-1-yne (1.0 equivalent) in ethanol.

Remove the ice bath and allow the reaction mixture to stir at room temperature for 30

minutes.

Monitor the reaction by TLC or GC-MS.

Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium

chloride and extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography.
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This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

1-Bromobut-1-yne

Organic azide (e.g., Benzyl azide)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol/Water (1:1)

Procedure:

In a round-bottom flask, dissolve 1-Bromobut-1-yne (1.0 equivalent) and the organic azide

(1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water.

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate

solution.

Stir the reaction mixture vigorously at room temperature. The reaction is often complete

within a few hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated.

The crude product is purified by column chromatography or recrystallization.
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Visualizations
Caption: Workflow for the synthesis of 1-Bromobut-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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